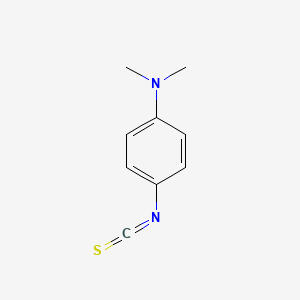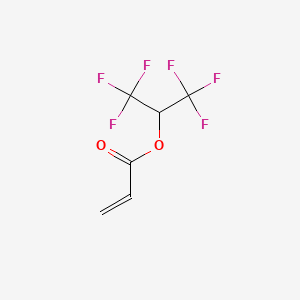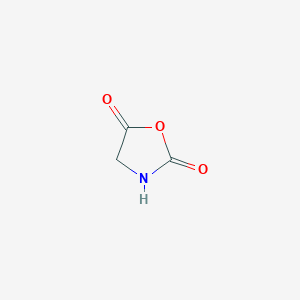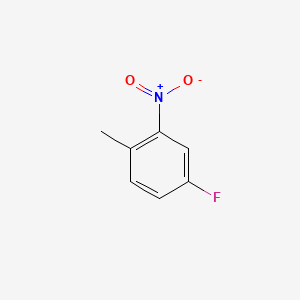
4-Fluoro-2-nitrotoluene
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including reactions such as methoxylation, demethylation, and recrystallization. For instance, 4-fluoro 4-nitrostilbene (FONS) is synthesized using ethyl methyl ketone as a solvent and is purified by repeated recrystallization, resulting in good optical quality single crystals . Similarly, 3-fluoro-4-nitrophenol is synthesized from 2,4-difluoronitrobenzene through a process that includes methoxylation and demethylation, with specific mole ratios and reaction times to optimize yield and purity .
Molecular Structure Analysis
The molecular structure of 4-fluoro 4-nitrostilbene has been confirmed by single crystal X-ray diffraction, which reveals that it belongs to the monoclinic system with a noncentrosymmetric space group "P2(1)" . The structure of 3-fluoro-4-nitrophenol has been characterized by IR and ^1HNMR, confirming the positions of the fluoro and nitro groups on the phenol ring .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-fluoro 4-nitrostilbene include its optical properties, such as a cut-off wavelength at 408 nm and an optical band gap of 3.27 eV. The thermal behavior has been studied using TGA/DTA analyses, and the compound's nonlinear optical (NLO) properties have been confirmed, with an SHG efficiency significantly greater than that of KDP . Although these properties are specific to 4-fluoro 4-nitrostilbene, they provide insight into the types of properties that could be expected from structurally similar compounds like 4-fluoro-2-nitrotoluene.
Aplicaciones Científicas De Investigación
Solid Acid Catalysts in Nitration
4-Fluoro-2-nitrotoluene is involved in the nitration process using solid acid catalysts. Studies have shown that fluorotoluenes can be nitrated regioselectively in the liquid phase under mild conditions. For instance, nitration of 2-fluorotoluene achieved significant conversion and selectivity for specific nitrotoluene products. The process is highly regioselective, clean, and environmentally friendly, offering a simpler work-up procedure compared to conventional methods (Maurya et al., 2003).
Synthesis of Amino-Fluoro-Benzamides
4-Fluoro-2-nitrotoluene is used in the synthesis of compounds like 4-amino-2-fluoro-N-methyl-benzamide. The process involves oxidation of 2-fluoro-4-nitrotoluene with potassium permanganate, followed by chlorination, amination, and hydrogenation. This method provides a convenient and high-yield route for producing such compounds (Xu et al., 2013).
Electrolytic Fluorination
In the field of electrochemical processes, 4-Fluoro-2-nitrotoluene has been used in microscale electrolytic fluorinations. An electrochemical microcell was used for selective fluorination of 4-nitrotoluene, yielding monofluoro products. This method demonstrates the potential of electrolytic approaches in the selective modification of nitrotoluenes (Savett et al., 1993).
Vibrational Spectra Analysis
Studies have analyzed the vibrational spectra of compounds like 4-fluoro-2-nitrotoluene, contributing to a deeper understanding of their molecular characteristics. Such analyses are crucial in the field of molecular spectroscopy, providing insights into the structure and properties of these compounds (Rao & Sundar, 1993).
Pesticide Intermediate Synthesis
4-Fluoro-3-toluidine, a pesticide intermediate, is synthesized using 4-Fluoro-2-nitrotoluene as a raw material. This demonstrates the role of 4-Fluoro-2-nitrotoluene in the synthesis of important agricultural chemicals, with methods such as catalytic hydrogenation yielding high efficiency and simplicity (Yu, 2008).
Safety And Hazards
4-Fluoro-2-nitrotoluene is considered hazardous. It may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled. It is recommended to use this compound only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, and eye/face protection .
Propiedades
IUPAC Name |
4-fluoro-1-methyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-5-2-3-6(8)4-7(5)9(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWTUNAAJNDEIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196233 | |
| Record name | 4-Fluoro-2-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-nitrotoluene | |
CAS RN |
446-10-6 | |
| Record name | 4-Fluoro-1-methyl-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=446-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-2-nitrotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluoro-2-nitrotoluene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60725 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Fluoro-2-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80196233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-2-nitrotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.512 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Fluoro-2-nitrotoluene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VC9M78LMH5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


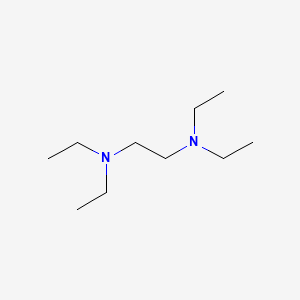
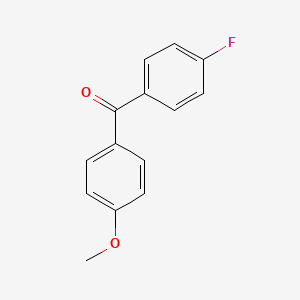
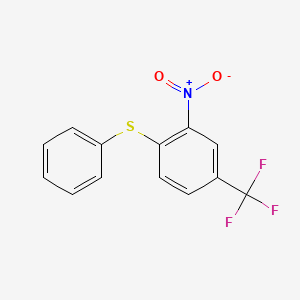
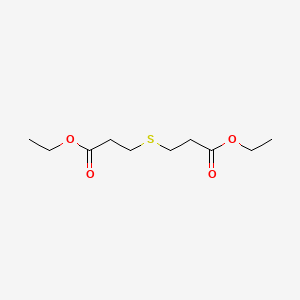
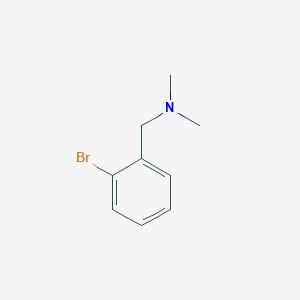
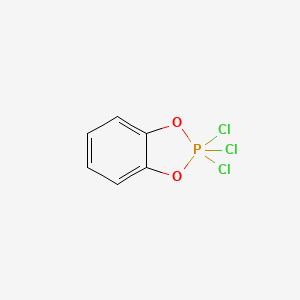

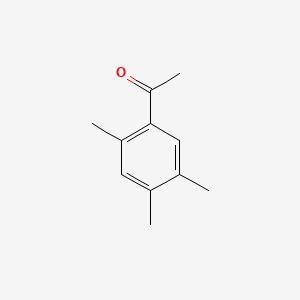

![Acetic acid, 2,2'-[methylenebis(thio)]bis-](/img/structure/B1294338.png)
